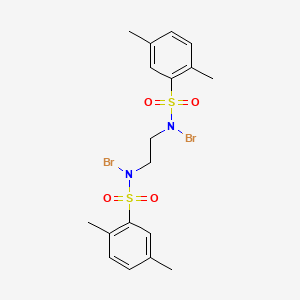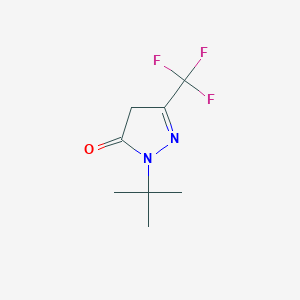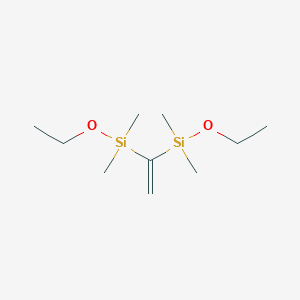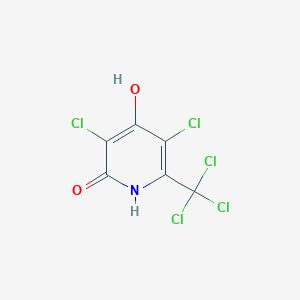
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is a chemical compound with a complex structure that includes multiple chlorine atoms and a hydroxyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one typically involves the chlorination of pyridine derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The hydroxyl group is introduced through subsequent hydrolysis or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.
化学反应分析
Types of Reactions
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or alter the pyridine ring.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and hydroxyl group play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.
相似化合物的比较
Similar Compounds
- 3,5-Dichloro-4-hydroxy-2-methylpyridine
- 3,5-Dichloro-4-hydroxy-6-methylpyridine
- 3,5-Dichloro-4-hydroxy-2-aminopyridine
Uniqueness
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
179331-01-2 |
|---|---|
分子式 |
C6H2Cl5NO2 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
3,5-dichloro-4-hydroxy-6-(trichloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H2Cl5NO2/c7-1-3(13)2(8)5(14)12-4(1)6(9,10)11/h(H2,12,13,14) |
InChI 键 |
XOUAVUZJVIXUGP-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=O)NC(=C1Cl)C(Cl)(Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


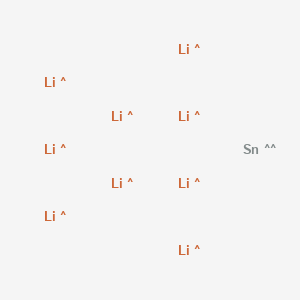
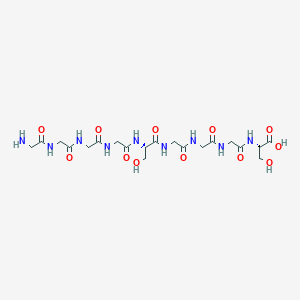
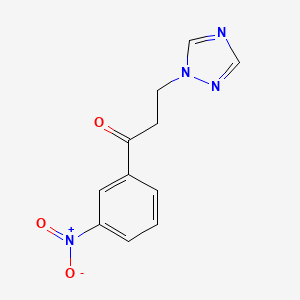
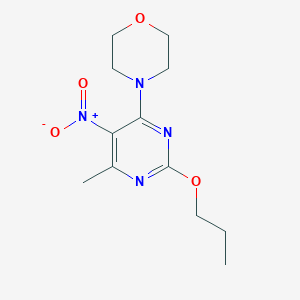
oxophosphanium](/img/structure/B14257939.png)
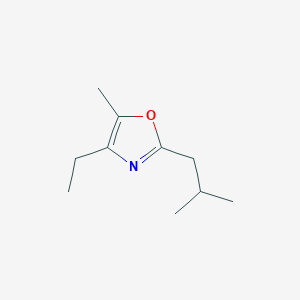
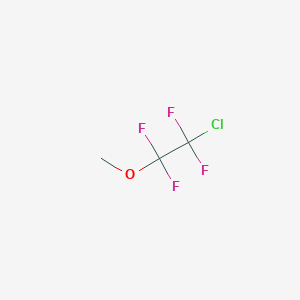
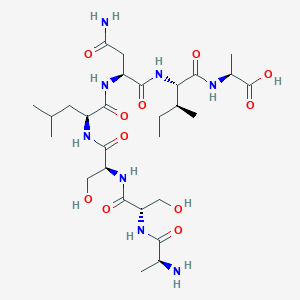
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
